molecular formula C7H10N4 B8424985 3-Amino-2-cyano-3-(ethylmethylamino)propenenitrile

3-Amino-2-cyano-3-(ethylmethylamino)propenenitrile

Cat. No. B8424985
M. Wt: 150.18 g/mol
InChI Key: DUTGUQWMXUJOLG-UHFFFAOYSA-N
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Patent
US04075001

Procedure details

An attempted preparation by the method of Example VI, part C, was unsuccessful. Thus, a mixture of 129 g of potassium tricyanomethanide, 59 g of ethylmethylamine, and 2000 ml of dimethoxyethane was treated with 65 ml (96 g) of methanesulfonic acid added dropwise during 30 min. The reaction was mildly exothermic and solid formation was noted during addition of the methanesulfonic acid. The reaction mixture was heated under reflux for one hour and was allowed to stand two days at ambient temperature. The solids were removed by filtration and the filter cake was washed with toluene. The combined filtrate and washings were evaporated under reduced pressure. The residue was heated to 200° in an oven. The residue was removed from the oven and water was added immediately. The near boiling aqueous suspension was treated with charcoal and filtered through a mat of Filter-Aid® diatomaceous earth in a large, steam heated, Buchner funnel. The aqueous filtrate was allowed to cool, producing crystals. The crystals were collected by filtration, dried, and recrystallized from acetonitrile to yield 86 g of 3-amino-2-cyano-3-(ethylmethylamino)propenenitrile, mp 140°-141°. The ir spectrum was consistent with the assigned structure.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C-:3]([C:6]#[N:7])[C:4]#[N:5])#[N:2].[K+].[CH2:9]([NH:11][CH3:12])[CH3:10].CS(O)(=O)=O>C(COC)OC>[NH2:2][C:1]([N:11]([CH2:9][CH3:10])[CH3:12])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
C(#N)[C-](C#N)C#N.[K+]
Name
Quantity
59 g
Type
reactant
Smiles
C(C)NC
Name
Quantity
2000 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An attempted preparation by the method of Example VI, part C
ADDITION
Type
ADDITION
Details
added dropwise during 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with toluene
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated to 200° in an oven
CUSTOM
Type
CUSTOM
Details
The residue was removed from the oven and water
ADDITION
Type
ADDITION
Details
was added immediately
ADDITION
Type
ADDITION
Details
was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a mat of Filter-Aid® diatomaceous earth in a large, steam
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
producing crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC(=C(C#N)C#N)N(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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